molecular formula C10H12BrNO3S B14818116 N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide

N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide

Cat. No.: B14818116
M. Wt: 306.18 g/mol
InChI Key: MUEOUHAAMSYZDJ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide is an organic compound that features a bromine atom, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring

Properties

Molecular Formula

C10H12BrNO3S

Molecular Weight

306.18 g/mol

IUPAC Name

N-(4-bromo-3-cyclopropyloxyphenyl)methanesulfonamide

InChI

InChI=1S/C10H12BrNO3S/c1-16(13,14)12-7-2-5-9(11)10(6-7)15-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3

InChI Key

MUEOUHAAMSYZDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C=C1)Br)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide typically involves the following steps:

    Cyclopropoxylation: The attachment of a cyclopropoxy group to the phenyl ring.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst. Cyclopropoxylation may involve the use of cyclopropyl alcohol and a suitable base. Methanesulfonamidation typically requires methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the effects of specific functional groups on biological activity.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The bromine atom and cyclopropoxy group can influence the compound’s binding affinity and selectivity for these targets. The methanesulfonamide group may also play a role in modulating the compound’s activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-3-methoxyphenyl)methanesulfonamide
  • N-(4-Bromo-3-cyanophenyl)methanesulfonamide
  • N-(4-Bromo-3-methylphenyl)methanesulfonamide

Uniqueness

N-(4-Bromo-3-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

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